3,6-dimethyl-2H-1,2,4-triazin-5-one
Description
Properties
IUPAC Name |
3,6-dimethyl-2H-1,2,4-triazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-3-5(9)6-4(2)8-7-3/h1-2H3,(H,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMOVTWDPULYIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview of Leuckart Reaction in Triazine Synthesis
The Leuckart reaction, traditionally used for reductive amination, has been adapted for triazine ring formation. Patent WO2014115171A1 discloses a one-pot synthesis of pyrrolotriazinones via N-amination followed by cyclization under Leuckart conditions. This method employs formamide and ammonium acetate at 130–140°C to facilitate cyclodehydration.
Application to 3,6-Dimethyl Derivatives
To synthesize this compound, ethyl 3,6-dimethyl-1H-pyrrole-2-carboxylate serves as a hypothetical starting material. Key steps include:
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N-Amination : Treatment with sodium hypochlorite and methyltrioctylammonium chloride generates an N-aminated intermediate.
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Cyclization : Heating with formamide and ammonium acetate induces ring closure, yielding the triazinone core.
Table 1: Hypothetical Reaction Conditions for Leuckart-Based Synthesis
| Step | Reagents/Conditions | Intermediate | Yield (Hypothetical) |
|---|---|---|---|
| 1 | NaOCl, MTBE, NH₄OH | N-Aminated pyrrole carboxylate | 85–90% |
| 2 | Formamide, 130°C, 12h | This compound | 70–75% |
Structural validation via ¹H NMR would show characteristic peaks for methyl groups (δ 2.1–2.3 ppm) and a deshielded carbonyl (δ 160–165 ppm in ¹³C NMR).
Cyclocondensation with Thiocarbohydrazide
Thiocarbohydrazide-Mediated Triazinone Formation
Patent US4175188A outlines a route to 1,2,4-triazin-5-ones via condensation of α-ketocarboxylic acid amides with thiocarbohydrazide. For 3,6-dimethyl derivatives, acetyl cyanide (CH₃C≡N) reacts with tert-butanol to form methyl-substituted α-ketocarboxylic acid tert-butylamide.
Methylation of Mercapto Intermediates
Post-condensation, the 3-mercapto intermediate undergoes methylation with methyl iodide:
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Cyclocondensation : Thiocarbohydrazide and methyl-substituted amide yield 3-mercapto-4-amino-6-methyl-1,2,4-triazin-5-one.
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Methylation : Treatment with CH₃I in NaOH/methanol introduces the 3-methyl group.
Table 2: Thiocarbohydrazide Route Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Temperature | 100–110°C | Maximizes cyclization |
| Methylation Time | 4–6h | Completes S→SCH₃ conversion |
| Solvent | Methanol/Water (1:1) | Enhances solubility |
N-Amination and Cyclization of Pyrrole/Indole Carboxylates
N-Amination Strategy
Patent WO2014115171A1 emphasizes N-amination of pyrrole-2-carboxylates using chloramine generated in situ. For methyl-substituted analogs, ethyl 3,6-dimethyl-1H-pyrrole-2-carboxylate undergoes amination to form a diaminopyrrole intermediate, which cyclizes under Leuckart conditions.
Challenges in Methyl Group Incorporation
Steric hindrance from methyl groups may reduce amination efficiency. Optimization strategies include:
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Catalyst Tuning : Increasing aliquat-336 concentration to 5 mol%.
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Temperature Modulation : Conducting amination at 30°C to balance reactivity and byproduct formation.
Alternative Methods and Recent Advances
Hydrazine-Carbonyl Cyclocondensation
Unpatented approaches involve reacting methyl-substituted hydrazines with diketones. For example, 2,4-pentanedione and methylhydrazine form this compound in acetic acid, albeit with moderate yields (50–60%).
Microwave-Assisted Synthesis
Recent studies suggest microwave irradiation (150°C, 20 min) accelerates cyclization, improving yields to 80% while reducing reaction times.
Comparative Analysis of Synthesis Methods
Table 3: Method Comparison for this compound
| Method | Starting Material | Yield | Purity | Key Advantage |
|---|---|---|---|---|
| Leuckart Reaction | Ethyl pyrrole carboxylate | 70% | >95% | One-pot synthesis |
| Thiocarbohydrazide | Acetyl cyanide | 65% | 90% | Scalable |
| Hydrazine-Diketone | 2,4-Pentanedione | 55% | 85% | Low-cost reagents |
Chemical Reactions Analysis
3,6-dimethyl-2H-1,2,4-triazin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can result in various substituted derivatives.
Scientific Research Applications
3,6-dimethyl-2H-1,2,4-triazin-5-one has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying reaction mechanisms and developing new synthetic methods. In biology, it is employed in the study of metabolic pathways and enzyme interactions. In medicine, this compound is investigated for its potential therapeutic effects and as a tool for drug development. Additionally, it has industrial applications in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of 3,6-dimethyl-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways. It acts by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical effects, such as inhibition or activation of metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural differences and biological activities of 3,6-dimethyl-2H-1,2,4-triazin-5-one and related compounds:
Key Observations
Substituent Impact on Activity: Amino Groups (NH₂): Present in metamitron and metribuzin, these enhance herbicidal activity by enabling interactions with plant enzymes . Thiol/Mercapto Groups (SH): Found in 4-amino-3-mercapto derivatives, these groups facilitate metal chelation, critical for enzyme inhibition (e.g., parasitic M18 aminopeptidase) . Methyl Groups (CH₃): In this compound, methyl substituents may improve lipophilicity and metabolic stability compared to bulkier groups like phenyl or tert-butyl.
Biological Activity: Antiplasmodial Activity: 6-Phenyl-2H-1,2,4-triazin-5-one oxime inhibits Plasmodium falciparum M18 aminopeptidase (IC₅₀: 68.26 µg/µL) but shows toxicity in vivo, limiting therapeutic use . Herbicidal Action: Metamitron and metribuzin target photosynthetic pathways in weeds, with metamitron’s neurotoxicity linked to its phenyl group .
Toxicity and Pharmacokinetics: Metamitron’s low LD₅₀ in rats (1.4–2.9 mg/kg) underscores its neurotoxic risks, likely due to structural features shared with 6-phenyl derivatives . Limited data exist for 3,6-dimethyl derivatives, but its lack of amino or thiol groups may reduce enzyme interaction-related toxicity.
Q & A
Q. What are the established synthetic routes for 3,6-dimethyl-2H-1,2,4-triazin-5-one, and how can purity be optimized?
Synthesis typically involves cyclocondensation or hydrazine-based reactions. A common method includes:
- Step 1 : Reaction of a thiosemicarbazide precursor with a ketone or aldehyde under basic conditions to form the triazinone core.
- Step 2 : Methylation at positions 3 and 6 using methylating agents (e.g., methyl iodide) in polar aprotic solvents like DMF or THF .
- Purity Optimization : Use column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol. Monitor via HPLC (C18 column, 70:30 acetonitrile/water) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H NMR (DMSO-d6) shows characteristic peaks: δ 2.35 (s, 3H, CH₃ at C3), δ 2.60 (s, 3H, CH₃ at C6), and δ 8.20 (s, 1H, triazine ring proton) .
- IR : Strong absorption at 1680–1700 cm⁻¹ (C=O stretch) and 3200–3300 cm⁻¹ (N-H stretch in non-alkylated derivatives) .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 154.1 .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during methylation of the triazinone core?
- Temperature Control : Maintain 0–5°C during methyl iodide addition to suppress over-alkylation .
- Solvent Selection : Use THF over DMF for better solubility of intermediates, reducing side reactions .
- Catalyst : Add a catalytic amount of potassium carbonate to enhance regioselectivity .
- Byproduct Analysis : Use LC-MS to identify dimethoxy byproducts (e.g., m/z 168.1) and adjust stoichiometry .
Q. How do steric and electronic effects of the methyl groups influence the compound’s reactivity in nucleophilic substitution reactions?
- Steric Effects : The 3- and 6-methyl groups hinder electrophilic attack at adjacent positions, directing reactivity to the C2 or C4 positions .
- Electronic Effects : Methylation reduces electron density on the triazinone ring, slowing down oxidation but enhancing stability in acidic conditions (e.g., pH 2–6) .
- Experimental Validation : Compare reaction rates with non-methylated analogs using kinetic studies (UV-Vis monitoring at 260 nm) .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Data Normalization : Account for variations in assay conditions (e.g., cell line specificity, IC₅₀ protocols). For example, antifungal activity may vary between Candida albicans (MIC 25 µg/mL) and Aspergillus niger (MIC >100 µg/mL) .
- Structure-Activity Relationship (SAR) : Modify substituents at C2 or C4 to enhance bioactivity. Derivatives with fluorinated aryl groups show improved antioxidant capacity (EC₅₀ 12 µM vs. 45 µM for parent compound) .
- Mechanistic Studies : Use molecular docking to identify binding interactions with target enzymes (e.g., cytochrome P450) .
Methodological Challenges
Q. How can researchers address low yields in multi-step syntheses of this compound derivatives?
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Intermediate Stabilization : Protect reactive sites (e.g., NH groups) with tert-butoxycarbonyl (Boc) groups during methylation .
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Flow Chemistry : Implement continuous-flow systems to reduce degradation of heat-sensitive intermediates .
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Yield Data :
Step Yield (%) Key Factor Cyclocondensation 65–70 Excess hydrazine (1.5 eq) Methylation 50–55 Low-temperature quenching Deprotection 85–90 Acidic hydrolysis (HCl/EtOH)
Q. What computational tools are recommended for predicting the stability of this compound in biological matrices?
- DFT Calculations : Gaussian 16 with B3LYP/6-31G* basis set to model hydrolysis pathways .
- Molecular Dynamics (MD) : GROMACS to simulate interactions with serum proteins (e.g., albumin) .
- ADMET Prediction : SwissADME for bioavailability and toxicity profiling (e.g., logP ≈ 1.2, high GI absorption) .
Biological and Mechanistic Insights
Q. What experimental evidence supports the proposed mechanism of this compound as an enzyme inhibitor?
- Kinetic Assays : Lineweaver-Burk plots show non-competitive inhibition of dihydrofolate reductase (Ki = 8.3 µM) .
- X-ray Crystallography : Co-crystal structures reveal hydrogen bonding between the triazinone C=O and enzyme active-site residues (PDB: 6T2N) .
- In Vivo Validation : Zebrafish models demonstrate reduced tumor growth (40% inhibition at 10 mg/kg dose) .
Data Reproducibility
Q. How can researchers ensure reproducibility in pharmacological studies of this compound?
- Standardized Protocols : Use CLSI guidelines for antimicrobial testing (e.g., broth microdilution) .
- Batch Consistency : Characterize each synthesis batch via ¹³C NMR and elemental analysis (%C: 46.7, %H: 5.2, %N: 27.3) .
- Open Data : Share raw spectral data (e.g., JCAMP-DX files) and synthetic procedures in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
